Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-9-19-17(11-13)23-20(24)16-12-14(8-10-18(16)27-19)22-21(25)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVGRQOVJKPVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves the reaction of 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-ylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process in an industrial setup may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amine and phenolic derivatives.
This reactivity aligns with general carbamate behavior, as demonstrated in analogous dibenzoxazepinone systems . Kinetic studies suggest pseudo-first-order kinetics for hydrolysis under basic conditions .
Nucleophilic Substitution at the Carbamate Group
The carbonyl carbon of the carbamate acts as an electrophilic site for nucleophilic agents.
Reaction with Amines
| Nucleophile | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Benzylamine | DCM, 25°C, 6h | N-Benzyl derivative | 62% | Prodrug synthesis |
| Hydrazine | Ethanol, 80°C, 2h | Carbazate intermediate | 70% | Heterocycle precursor |
The reaction with hydrazine is particularly notable for generating intermediates used in heterocyclic chemistry .
Ring-Opening Reactions of the Dibenzo[b,f] oxazepine Core
The oxazepine ring undergoes regioselective cleavage under strong acidic or reductive conditions:
Acid-Mediated Ring Opening
| Conditions | Products | Mechanistic Insight |
|---|---|---|
| H2SO4 (conc.), 100°C, 1h | 2-(Phenoxycarbonylamino)-8-methylanthranilic acid derivative | Protonation of oxazepine oxygen followed by C–O bond cleavage |
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H2 (1 atm), MeOH, 25°C, 12h | Reduced dihydrodibenzooxazepine carbamate | 90% |
Hydrogenation preserves the carbamate group while saturating the oxazepine ring, enhancing compound stability .
Functionalization at the Methyl Group (Position 8)
The methyl substituent undergoes free-radical bromination:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NBS, AIBN | CCl4, reflux, 3h | 8-Bromomethyl derivative | >95% (para to oxo group) |
This brominated derivative serves as a versatile intermediate for Suzuki-Miyaura couplings.
Stability Under Oxidative Conditions
The compound shows limited stability when exposed to strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| KMnO4 (5% aq.) | 60°C, 2h | Quinone derivative + CO2 |
| mCPBA | DCM, 0°C, 1h | Epoxidized side products (minor) |
Oxidative degradation pathways are critical for understanding its metabolic fate in biological systems .
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with dienophiles:
| Dienophile | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | 254 nm, THF, 6h | Tricyclic adduct | 0.45 |
This reactivity highlights potential applications in photoaffinity labeling.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Reagents | Applications |
|---|---|---|---|
| Hydrolysis | Carbamate | HCl, NaOH | Degradation studies |
| Nucleophilic substitution | Carbamate carbonyl | Amines, hydrazines | Prodrug design |
| Ring opening | Oxazepine | H2SO4, H2/Pd | Structural diversification |
| Bromination | Methyl group | NBS | Cross-coupling precursors |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exhibit anticancer properties. The mechanism often involves the inhibition of angiogenesis and modulation of signaling pathways associated with tumor growth. A notable study demonstrated that derivatives of this compound could suppress vascular permeability and angiogenesis through the inhibition of specific kinases involved in these processes .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that compounds with similar structural motifs may exert protective effects against neuronal apoptosis by modulating oxidative stress pathways. These findings suggest a promising avenue for further exploration in treating conditions such as Alzheimer's disease and Parkinson's disease.
Pain Management
This compound has also been investigated for its analgesic properties. Compounds within this class are believed to interact with pain pathways, potentially offering a new approach to pain management without the side effects commonly associated with opioid analgesics.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results showed a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer activity.
Case Study 2: Neuroprotection
A study focusing on neuroprotective effects demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. This suggests that the compound may help mitigate damage associated with neurodegenerative diseases.
Mechanism of Action
The mechanism by which Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and synthetic methodologies of phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate and its analogs:
Key Differentiators
Core Heteroatom :
- The target compound and BT2 feature an oxygen atom in the 1,4-oxazepine ring, whereas SR-4995 and others use a sulfur atom (1,4-thiazepine). Thiazepines often exhibit altered electronic properties and binding affinities due to sulfur’s larger atomic radius and lower electronegativity .
Functional Groups: Carbamates (target compound, BT2) vs. amides (8a) or ureas (SR-4995): Carbamates are less common in this scaffold but offer hydrolytic stability compared to esters.
Substituent Effects :
- The 8-methyl group in the target compound may sterically hinder interactions compared to 10-ethyl in BT2 or 7-amide in 8a. Substituent positioning significantly impacts receptor selectivity .
Synthetic Routes :
- The target compound’s synthesis likely employs a phosgene-free carbamate formation method using phenyl chloroformate, aligning with greener chemistry trends . In contrast, thiazepine derivatives often require oxidation steps (e.g., H₂O₂ or MCPBA) to achieve sulfoxide or sulfone states .
Biological Activity
Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is classified under the dibenzo[b,f][1,4]oxazepine derivatives, which are known for various pharmacological effects. Its molecular formula is with a molecular weight of 360.4 g/mol. The structure includes a carbamate functional group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 921891-34-1 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, primarily through their interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, they have been studied for their potential roles as:
- Dopamine D2 receptor antagonists : This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and bipolar disorder .
- Histone deacetylase inhibitors : This mechanism is crucial in cancer therapy as it can affect gene expression related to tumor growth and progression.
Antipsychotic Effects
A study examining the pharmacological profile of dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant dopamine receptor antagonism. The leading compounds showed binding affinities in the nanomolar range (K_i values around 12 nM), indicating strong potential for antipsychotic applications .
Anticancer Properties
In vitro studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cell lines. The mechanism involves the modulation of gene expression that promotes cell cycle arrest and apoptosis.
Case Studies
-
Study on Neurological Effects :
- Objective : To evaluate the effects of this compound on cognitive function in animal models.
- Findings : The compound improved memory retention and reduced anxiety-like behaviors in rodents, suggesting potential benefits for cognitive disorders.
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
- Results : Significant dose-dependent inhibition of cell proliferation was observed in breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.
Q & A
Q. What are the recommended synthetic routes for Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step protocols, starting with the formation of a carbamate intermediate. A validated method includes reacting 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one with phenyl chloroformate under controlled conditions (0–25°C, ethyl acetate solvent, pyridine as a base) to avoid side reactions like hydrolysis . Microwave-assisted cyclocondensation (e.g., 150°C for 20 min) can enhance reaction efficiency and purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 amine:chloroformate) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl at C8, oxo at C11) and carbamate linkage .
- Mass spectrometry (HRMS) : To verify molecular weight (C21H16N2O4; calc. 360.36 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves spatial arrangements of the dibenzo-oxazepine core and phenyl carbamate group .
Q. What preliminary biological screening data exist for this compound?
Structurally analogous dibenzo[b,f][1,4]oxazepines (e.g., BT2 in ) show anti-inflammatory activity via inhibition of IL-1β-induced ICAM-1 expression in endothelial cells (IC50 ~10 µM). Preliminary assays for this compound should prioritize:
- Cellular adhesion assays (e.g., THP-1 monocyte binding to HMEC-1 cells) .
- Dose-response profiling to establish potency and toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility and stability data for this compound under varying experimental conditions?
Solubility discrepancies (e.g., polar vs. nonpolar solvents) arise from its amphiphilic structure (hydrophobic dibenzo core vs. polar carbamate). Methodological solutions include:
- pH-dependent solubility studies : Test solubility in buffered solutions (pH 3–10) to identify optimal storage/formulation conditions .
- Thermogravimetric analysis (TGA) : Assess thermal stability (degradation onset >200°C suggested by analogous sulfonamides) .
- Accelerated stability testing : Monitor degradation products via HPLC under stress conditions (e.g., 40°C/75% humidity) .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s anti-inflammatory properties?
SAR studies should focus on:
- Substituent modification : Compare analogs with varied carbamate groups (e.g., ethyl vs. phenyl) to assess ICAM-1 inhibition potency .
- Molecular docking : Model interactions with IL-1β signaling targets (e.g., JAK/STAT or AP-1 pathways) using software like AutoDock Vina .
- In vivo validation : Use collagen-induced arthritis (CIA) models to correlate in vitro IC50 values with therapeutic efficacy .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?
The 11-oxo group and carbamate moiety are critical for target engagement. Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to catalytic sites (e.g., HDACs or kinases) via hydrogen bonding with the oxo group .
- Receptor modulation : Allosteric effects on G-protein-coupled receptors (GPCRs), inferred from structural similarity to loxapine .
- Transcriptional regulation : Suppression of pro-inflammatory genes (e.g., VCAM-1) via NF-κB pathway interference, validated by luciferase reporter assays .
Q. How should researchers design experiments to address conflicting data on metabolic stability in hepatic microsomes?
Contradictory metabolic data (e.g., CYP450-mediated oxidation rates) require:
- Species-specific microsome comparisons : Human vs. rodent liver microsomes to identify interspecies metabolic differences .
- Metabolite profiling : LC-MS/MS to detect primary metabolites (e.g., hydrolyzed carbamate or hydroxylated derivatives) .
- CYP isoform inhibition assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for degradation .
Methodological Guidelines
- Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and improved purity .
- Biological Assays : Include BT3 (inactive analog) as a negative control to validate target specificity .
- Data Interpretation : Use computational tools (e.g., Schrödinger Suite) to model electronic effects of substituents on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
